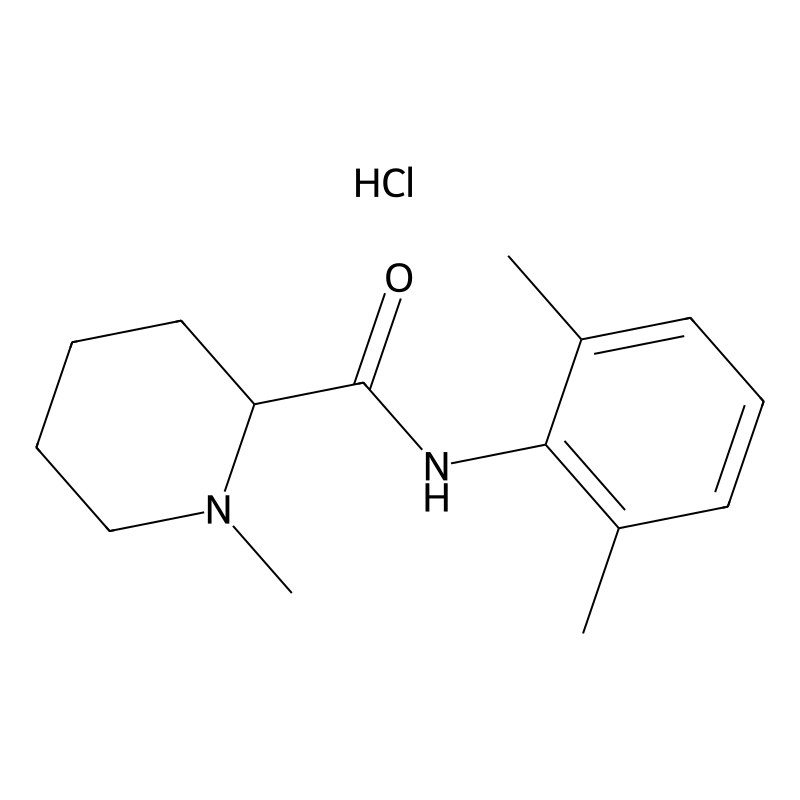

Mepivacaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacokinetic Properties of Mepivacaine

| Parameter | Value | Comments / Conditions |

|---|---|---|

| Volume of Distribution (Vd) [1] | 57-103 L | Stereoselective; value for total (unbound + bound) drug. S(+)-enantiomer: 57 L; R(-)-enantiomer: 103 L. |

| Plasma Protein Binding [1] | 65%-75% | Stereoselective; R(-)-mepivacaine: 65%; S(+)-mepivacaine: 75%. |

| Plasma Half-Life (Adults) [1] [2] | 1.9 - 3.2 hours | Terminal half-life after intravenous administration. |

| Plasma Half-Life (Neonates) [1] [2] | 8.7 - 9.0 hours | Significantly prolonged in premature neonates. |

| Total Plasma Clearance [1] [2] | Adults: 5.47 mL/min/kg Neonates: 2.34 mL/min/kg | Reduced in neonates due to immature hepatic function. | | Routes of Elimination [3] [4] | Extensive hepatic metabolism (90-95%); Renal excretion of metabolites and unchanged drug (5-10%). | Only 5-10% is excreted unchanged in urine. In neonates with acidified urine, this fraction can increase to over 40% [2]. | | Primary Metabolites [4] | 2',6'-pipecoloxylidide (via N-demethylation), phenolic metabolites (via aromatic hydroxylation). | Metabolites are excreted in urine, primarily as glucuronide conjugates. |

Metabolism and Elimination

Mepivacaine undergoes extensive metabolism in the body [4]:

- Primary Site: The liver is the principal site of metabolism [1] [4].

- Metabolic Pathways: The main routes of metabolism involve N-demethylation and aromatic hydroxylation [4]. The primary metabolite is 2',6'-pipecoloxylidide, formed via N-demethylation [4]. Phenolic metabolites are produced via aromatic hydroxylation and are excreted almost exclusively as glucuronide conjugates [4].

- Excretion: Most of the anesthetic and its metabolites are eliminated within 30 hours [4]. The primary route of excretion is via the kidneys [4]. Only 5% to 10% of the administered dose is excreted unchanged in the urine [4].

The following diagram illustrates the major metabolic pathway of mepivacaine:

Key Experimental Insights and Methodologies

Research on mepivacaine's distribution and cardiac effects provides crucial insights for its clinical application.

Tissue Distribution Study (Equine Model)

A study investigated the local distribution of mepivacaine after injection into the distal interphalangeal (DIP) joint in horses [5].

- Experimental Protocol:

- Procedure: 8 mL of 2% mepivacaine hydrochloride was injected into the dorsal pouch of a forelimb DIP joint in 10 adult horses. The horses were euthanized 30 minutes post-injection [5].

- Sample Collection: Synovial tissue from the DIP joint and podotrochlear (navicular) bursa, and bone tissue from the medullary cavity of the navicular bone were collected immediately after death [5].

- Analysis: Tissue concentrations of mepivacaine were determined using high-performance liquid chromatography (HPLC) and compared to an estimated effective local anesthetic concentration (0.3 μg/mg) [5].

- Key Finding: Mepivacaine injected into the DIP joint diffused to adjacent synovial structures. All synovial tissue samples from the DIP joint and navicular bursa exceeded the effective anesthetic concentration. Six out of ten navicular bone specimens were at or near the effective concentration, indicating that a DIP joint block is not specific for diagnosing joint pain alone [5].

Cellular Mechanism of Cardiac Effects

A 2020 study examined the cellular mechanism behind mepivacaine's myocardial depressant effect using isolated murine ventricular cardiomyocytes [6].

- Experimental Protocol:

- Cell Preparation: Single ventricular cardiomyocytes were isolated from adult mice and loaded with the fluorescent Ca²⁺ indicator Fluo-4-AM [6].

- Measurements: Intracellular Ca²⁺ transients were recorded upon electrical stimulation. Cells were exposed to mepivacaine at its half-maximal inhibitory concentration (IC₅₀ = 50 μM) alone and in combination with NCX (sodium-calcium exchanger) blockers (ORM-10103 or NiCl₂) [6].

- Data Analysis: Biophysical parameters of the Ca²⁺ transients (peak, area, slope, etc.) were analyzed and compared to control conditions [6].

- Key Finding: Mepivacaine at IC₅₀ significantly reduced Ca²⁺ transients. The proposed mechanism is that mepivacaine blocks sodium channels, leading to a rise in intracellular sodium. This enhances the reverse mode activity of the NCX, which extrudes sodium and brings calcium into the cell, ultimately reducing calcium-induced calcium release from the sarcoplasmic reticulum and diminishing contractility [6].

Clinical Pharmacological Considerations

- Patient-Specific Dosing: The safety and effectiveness of mepivacaine depend on proper dosage, correct technique, and adequate precautions [4]. Debilitated, elderly, acutely ill patients, and children should be given reduced doses commensurate with their weight and physical status [4]. Patients with moderate to severe hepatic impairment may also require dose adjustments due to reduced clearance [7].

- Neonatal and Pediatric Considerations: Mepivacaine's metabolism is significantly prolonged in neonates, with a terminal half-life of 8.7-9.0 hours compared to 1.9-3.2 hours in adults [1] [2]. This is due to immature hepatic function, making neonates more susceptible to toxicity [2]. Mepivacaine is often used in pediatric dentistry in a 3% formulation without a vasoconstrictor [8].

- Risk of Methemoglobinemia: Mepivacaine, like some other local anesthetics, is capable of producing methemoglobinemia [4] [7]. Patients with glucose-6-phosphate dehydrogenase deficiency, congenital methemoglobinemia, or under 6 months of age are at higher risk [4].

The pharmacokinetic data for mepivacaine is largely based on foundational studies. For the most current research and specific experimental applications, consulting recent primary scientific literature is highly recommended.

References

- 1. Mepivacaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. The pharmacokinetics and metabolism of the anilide local... [link.springer.com]

- 3. - Wikipedia Mepivacaine [en.wikipedia.org]

- 4. : Package Insert / Prescribing Information Mepivacaine [drugs.com]

- 5. Local distribution of mepivacaine after distal ... [pubmed.ncbi.nlm.nih.gov]

- 6. reduces calcium transients in isolated murine ventricular... Mepivacaine [bmcanesthesiol.biomedcentral.com]

- 7. highlights of prescribing information [labeling.pfizer.com]

- 8. : a closer look at its Mepivacaine and current utility properties [pubmed.ncbi.nlm.nih.gov]

mepivacaine metabolism pathway liver

Mepivacaine Metabolism Pathways

The metabolism of mepivacaine is summarized in the table below, which outlines the key transformations, enzymes, and outcomes:

| Metabolic Pathway | Key Enzymes / Systems Involved | Primary Metabolites Formed | Elimination Route |

|---|---|---|---|

| Aromatic Ring Hydroxylation [1] [2] | Cytochrome P450 (CYP1A2) [2] | 3'-hydroxy-mepivacaine; 4'-hydroxy-mepivacaine [1] [2] | Renal (excreted almost exclusively as glucuronide conjugates) [1] [3] |

| N-dealkylation [1] [3] [2] | Cytochrome P450 [2] | 2',6'-pipecoloxylidide (PPX) [1] [3] [2] | Renal & Biliary [1] |

| Glucuronidation [1] [2] | UDP-Glucuronosyltransferase (UGT) | Glucuronide conjugates of the phenolic metabolites [1] [2] | Renal [1] |

The following diagram illustrates the sequential workflow of mepivacaine metabolism and elimination:

Mepivacaine Metabolism and Elimination Workflow

Pharmacokinetic Parameters

The table below summarizes key quantitative pharmacokinetic data for mepivacaine:

| Parameter | Value | Comments | Source |

|---|---|---|---|

| Plasma Protein Binding | 75% (S(+)-mepivacaine); 65% (R(−)-mepivacaine) | Stereoselective binding. Generally, the lower the plasma concentration, the higher the percentage bound. | [1] [4] |

| Volume of Distribution (Vd) | 54 - 103 L (total); 232 - 290 L (unbound) | Reported for racemic mixture. Shows stereoselectivity and extensive tissue distribution. | [4] |

| Plasma Half-Life (t1/2) | Adults: 1.9 - 3.2 hours; Neonates: 8.7 - 9.0 hours | Significantly prolonged in neonates due to immature metabolic systems. | [1] [4] |

| Plasma Clearance (CL) | Total: 0.35 - 0.79 L/min; Unbound: 1.43 - 2.24 L/min | Shows stereoselectivity, with R(−)-mepivacaine cleared faster than S(+)-mepivacaine. | [4] |

| Excreted Unchanged in Urine | < 5% - 10% | Only a small fraction of the administered dose is eliminated unchanged. | [1] [3] [2] |

| Excreted as Metabolites via Bile | > 50% | The principal route of excretion for metabolites before eventual renal elimination. | [1] [3] |

Experimental Insights and Research Context

While the search results don't provide complete step-by-step laboratory protocols, they offer crucial methodological insights. Mepivacaine metabolism is studied in vitro using human liver microsomes or recombinant CYP enzymes to identify specific metabolic pathways and kinetics [2]. Sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying mepivacaine and its metabolites in plasma and urine [1] [2]. Key studies often use the racemic form of the drug, and findings indicate that the metabolism is stereoselective, meaning the two enantiomers of mepivacaine are handled differently by the body, as evidenced by variations in their volume of distribution and clearance [4].

Key Considerations for Drug Development

- Patient Factors: Hepatic impairment can significantly reduce mepivacaine clearance, necessitating dose adjustments [1] [5]. Renal disease may also affect the elimination of metabolites [5].

- Drug-Drug Interactions: Concomitant use with other drugs metabolized by CYP1A2 could potentially lead to competitive inhibition [2]. Mepivacaine should not be admixed with liposomal bupivacaine formulations, as this can cause a rapid increase in free bupivacaine concentration [5].

- Toxicity Profile: Be aware of the risk of methemoglobinemia, a serious adverse effect where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity [3] [5]. Patients with conditions like glucose-6-phosphate dehydrogenase deficiency are more susceptible [6] [3].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Mepivacaine [go.drugbank.com]

- 2. What is Mepivacaine ?_Chemicalbook [chemicalbook.com]

- 3. : Package Insert / Prescribing Information Mepivacaine [drugs.com]

- 4. Mepivacaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Carbocaine, Polocaine (mepivicaine) dosing, indications, interactions... [reference.medscape.com]

- 6. Mepivacaine (injection route) - Side effects & uses [mayoclinic.org]

mepivacaine mechanism of action sodium channels

Molecular Mechanism of Action

The following diagram illustrates the sequential process of how mepivacaine blocks sodium channels to prevent nerve signal conduction.

Mepivacaine's pathway from administration to neuronal signal blockade.

The process begins when mepivacaine is administered as a water-soluble hydrochloride salt [1]. A portion of the molecules converts to the lipid-soluble, uncharged base form at tissue pH, allowing them to diffuse through the lipid neuronal membrane [2] [1]. Once inside the neuron's axoplasm, the molecule re-ionizes into a positively charged cation [2] [1]. This charged form then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel's α-subunit [2] [3]. By physically obstructing the channel pore, mepivacaine prevents sodium ion influx, which is essential for the rapid depolarization phase of the action potential [4] [2]. Without depolarization, the electrical signal cannot propagate, resulting in a reversible conduction blockade and anesthesia [4].

State-Dependent & Use-Dependent Block

Mepivacaine exhibits state-dependent blockade, demonstrating higher affinity and binding potency when sodium channels are in an activated (open) or inactivated state compared to a resting state [3] [1]. This property underlies its use-dependence (or frequency-dependence), where the blockade becomes more pronounced at higher neuronal firing rates [5] [3]. This characteristic is crucial for its clinical profile, as it selectively targets actively firing neurons (such as pain fibers) while having less effect on nerves at rest [1].

Experimental Evidence & Protocols

Key insights into mepivacaine's mechanism are derived from well-established electrophysiological techniques.

Whole-Cell Patch-Clamp on Dissociated Neurons

This method is ideal for quantifying sodium current blockade and its kinetics [5].

- Cell Preparation: Dissociate dorsal root ganglion (DRG) neurons from adult rats using enzymatic (e.g., collagenase, protease) and mechanical means [5].

- Electrophysiology: Use the whole-cell patch-clamp configuration. Maintain neurons in a bath solution, and use a pipette solution to access the intracellular environment. Voltage-step protocols are applied to elicit sodium currents [5].

- Drug Application: Perfuse the recording chamber with a known concentration of mepivacaine (e.g., 100-500 µM). For stereoisomer studies, apply R(-)- and S(+)-mepivacaine separately [5].

- Data Analysis:

- Tonic Block: Measure the reduction in peak sodium current amplitude after introducing the drug without stimulation.

- Use-Dependent Block: Apply a train of high-frequency depolarizing pulses and measure the progressive decline in current amplitude [5].

- Inactivation Kinetics: Analyze whether the drug accelerates the time course of current inactivation [5].

IC₅₀ Determination for TTX-Resistant Na⁺ Currents

This protocol quantifies mepivacaine's potency against specific sodium channel subtypes [5].

- Identify Channel Subtype: In DRG neurons, isolate the tetrodotoxin-resistant (TTX-R) Na⁺ current by adding TTX to the bath to block TTX-sensitive (TTX-S) channels [5].

- Generate Concentration-Response Curve: Apply increasing concentrations of mepivacaine (e.g., 10 µM to 1 mM) and measure the percentage block of the remaining TTX-R current at each concentration [5].

- Calculate IC₅₀: Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of potency [5]. Research has shown stereoisomers of mepivacaine can have an IC₅₀ of approximately 100 µM for tonic block of TTX-R currents [5].

Comparative Pharmacology & Safety

The table below places mepivacaine in context with other local anesthetics based on the search results.

| Anesthetic | VW Class | Onset | Duration | Relative Potency | Key Distinguishing Feature |

|---|---|---|---|---|---|

| Mepivacaine | Ib | Intermediate | Intermediate | Medium | Less vasodilation; not for OB/c-section due to slow fetal metabolism [6] [3]. |

| Lidocaine | Ib | Fast | Short | Medium | Standard reference; causes vasodilation [6] [1]. |

| Bupivacaine | - | Slow | Long | High | Significant cardiotoxicity in overdose; sensory/motor differential block [6] [3]. |

| Ropivacaine | - | Slow | Long | High | Pure S(-)-enantiomer; reduced cardiotoxicity vs. bupivacaine [6]. |

Mepivacaine is classified as a Vaughan-Williams Class Ib antiarrhythmic agent, which translates to a favorable cardiac safety profile with little to no effect on QRS duration at therapeutic doses [3]. Its systemic toxicity primarily affects the Central Nervous System (CNS), with initial signs of overdose including excitation, nervousness, and convulsions, potentially progressing to coma and respiratory arrest [4] [1].

References

- 1. Local Anesthetics: Review of Pharmacological Considerations [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism Hydrochloride? of Mepivacaine [synapse.patsnap.com]

- 3. An overview of drug‐induced sodium channel blockade and ... [pmc.ncbi.nlm.nih.gov]

- 4. (Professional Patient Advice) - Drugs.com Mepivacaine [drugs.com]

- 5. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers... [pubmed.ncbi.nlm.nih.gov]

- 6. Mepivacaine - an overview | ScienceDirect Topics [sciencedirect.com]

mepivacaine chemical synthesis process

Synthetic Routes to Mepivacaine

Mepivacaine can be synthesized through several key pathways, with modern research focusing on innovative continuous-flow technologies to improve efficiency and sustainability. The table below summarizes the core synthesis methods identified:

| Method | Key Steps & Conditions | Reported Yield | Key Features & Advantages |

|---|

| Continuous-Flow Tandem Hydrogenation/Reductive Amination [1] [2] | 1. Amide coupling (α-picolinic acid + 2,6-xylidine), 150°C, 5 min (microwave) 2. Continuous-flow hydrogenation (H-Cube Pro) with formaldehyde | "High-yielding" (exact yield not specified in abstract) | Fast, convenient, integrated multi-step continuous process | | Portable Continuous Technology [3] | N-functionalization & amide coupling in continuous flow; concomitant distillation-crystallization | 44% (isolated yield, gram scale) | Portable apparatus; safe conditions; solvent & reagent recovery; uses "forbidden" chemistry enabled by flow | | Traditional Batch Synthesis [4] | 1. 2,6-dimethylaniline + ethyl ester of 1-methylpiperidine-2-carboxylic acid, with ethylmagnesium bromide 2. Alternative route: 2,6-dimethylaniline + α-picolinic acid chloride, followed by pyridine ring hydrogenation, then N-methylation | Not specified in excerpt | Traditional two-step laboratory synthesis | | Reductive Acylation [5] | Reductive acylation on Pd catalysts; 20–50°C, H₂ at atmospheric pressure, organic solvent | 54–93% (for a group of anesthetics including mepivacaine) | Mild conditions; catalytic synthesis |

Detailed Experimental Protocols

Continuous-Flow Tandem Hydrogenation/Reductive Amination

This modern method is efficient and rapid [1] [2]. The following diagram illustrates the reaction pathway and experimental workflow:

Reaction workflow for continuous-flow synthesis of Mepivacaine.

Key Process Details:

- Step 1 - Amide Coupling: The precursor amide is synthesized by coupling α-picolinic acid with 2,6-xylidine under sealed-vessel microwave irradiation at 150°C for just 5 minutes [1] [2].

- Step 2 - Tandem Hydrogenation/Reductive Amination: The intermediate amide is directly converted to the final product in a continuous-flow hydrogenator (H-Cube Pro). This single flow step integrates pyridine ring hydrogenation and N-methylation via reductive amination using formaldehyde and hydrogen over a catalyst [1] [2].

Traditional Batch Synthesis

A classical two-step synthesis is also documented [4], with one pathway visualized below:

Traditional batch synthesis route for Mepivacaine.

Key Process Details:

- Amide Formation: This can be achieved by reacting 2,6-dimethylaniline with the ethyl ester of 1-methylpiperidine-2-carboxylic acid in the presence of ethylmagnesium bromide, or by first forming the acid chloride of α-picolinic acid and then reacting it with 2,6-dimethylaniline to form the pyridine intermediate [4].

- Ring Hydrogenation: The aromatic pyridine ring of the intermediate is reduced to a piperidine ring using hydrogen gas and a platinum on carbon (Pt/C) catalyst [4].

- N-Methylation: The final step involves methylation of the piperidine nitrogen. This is achieved using formaldehyde and hydrogen over a Pt/C catalyst [4].

Key Technical Advantages of Flow Chemistry

The recent developments in mepivacaine synthesis highlight several benefits of continuous-flow technology over traditional batch methods [3]:

- Process Safety: Enables the use of "forbidden" chemistry that is typically challenging or hazardous at preparative scales in batch mode.

- Portability & Accessibility: The development of portable, continuous apparatus has the potential to decentralize production, making an impactful difference in underdeveloped countries by ensuring a more reliable supply chain.

- Sustainability & Efficiency: These platforms focus on solvent and reagent recovery, and operate under safe conditions with improved reaction efficiency.

References

- 1. of Synthesis and Its Analogues by... | CoLab Mepivacaine [colab.ws]

- 2. (Open Access) Synthesis of Mepivacaine and Its Analogues by... [scispace.com]

- 3. Rapid production of the anaesthetic mepivacaine through continuous... [pubs.rsc.org]

- 4. sciencedirect.com/topics/ chemistry / mepivacaine [sciencedirect.com]

- 5. Preparation of lidocaine, bipuvacaine, mepivacaine , trimecaine, and... [link.springer.com]

Comprehensive Technical Analysis of Mepivacaine's Neuronal Membrane Stabilization Mechanism

Introduction and Chemical Profile

Mepivacaine is an amino-amide local anesthetic belonging to the pipecolyl xylidine family, first synthesized in 1957. It shares structural similarities with both lidocaine and bupivacaine but possesses distinct pharmacological properties that make it particularly valuable in clinical practice and research settings. Chemically, mepivacaine is classified as 1-methyl-2',6'-pipecoloxylidide monohydrochloride (C₁₅H₂₂N₂O•HCl) with a molecular weight of 282.81 g/mol [1] [2]. Its structure consists of a lipophilic aromatic ring connected to a hydrophilic tertiary amine through an amide bond, a characteristic configuration of amino-amide local anesthetics that confers both solubility and membrane penetration capabilities [3].

The physicochemical properties of mepivacaine significantly influence its pharmacological behavior. With a pKa of approximately 7.6, mepivacaine has a favorable proportion of non-ionized molecules at physiological pH, facilitating rapid diffusion through nerve membranes [4]. Compared to other local anesthetics, mepivacaine demonstrates intermediate lipid solubility and protein binding capacity, resulting in an onset of action ranging from 30-120 seconds for dental applications and a duration of action of 20-40 minutes for the 3% formulation without vasoconstrictor [1]. These properties position mepivacaine as an intermediate-potency, intermediate-duration local anesthetic with a favorable safety profile for both regional anesthesia and research applications investigating membrane stabilization mechanisms.

Molecular Mechanism of Neuronal Membrane Stabilization

Primary Mechanism: Voltage-Gated Sodium Channel Blockade

The fundamental mechanism underlying mepivacaine's neuronal membrane stabilization involves reversible inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes. Mepivacaine achieves this by targeting specific binding sites within the pore-forming α-subunit of VGSCs, physically obstructing sodium ion influx and thereby preventing membrane depolarization [5]. This mechanism follows use-dependent blockade kinetics, meaning that neurons firing at higher frequencies are more susceptible to inhibition, as the anesthetic molecules preferentially bind to activated and inactivated channel states [6] [5].

The molecular interaction occurs through several sequential steps:

- Membrane penetration: The non-ionized fraction of mepivacaine diffuses through the lipid bilayer to access intracellular binding sites

- Channel binding: The ionized form subsequently binds to specific receptor sites within the sodium channel pore

- Conformational change: This binding induces allosteric modifications that stabilize the channel in its inactivated state

- Conduction blockade: The physical occlusion prevents sodium ion passage, raising the threshold for action potential generation

This state-dependent affinity explains the selective inhibition of pain fibers (which fire rapidly) over motor fibers, allowing for targeted analgesia with preserved motor function at appropriate concentrations [5]. The blockade follows a hierarchical pattern, with small-diameter, unmyelinated C-fibers (conducting pain and autonomic signals) being most susceptible, followed by Aδ fibers (temperature and sharp pain), and finally larger Aα and Aβ fibers (proprioception and motor function) [4] [5].

Secondary Membrane Effects and Structural Perturbations

Beyond direct sodium channel blockade, mepivacaine exerts significant effects on the lipid matrix of neuronal membranes themselves. As an amphiphilic molecule, mepivacaine incorporates into membrane bilayers, altering their physicochemical properties including fluidity, permeability, and lateral pressure profiles [6]. These membrane perturbations indirectly influence ion channel function by modifying the lipid-protein interface critical for proper channel gating [6].

Recent research utilizing colorimetric polydiacetylene assays and electrophysiological studies with model proteins like gramicidin A has demonstrated that mepivacaine's membrane affinity is a dominant factor in its mechanism, potentially more significant than steric or conformational effects alone [6]. When local anesthetics like mepivacaine interact with cell membranes, they distribute within the lipid bilayer and can reduce thermal stability while modifying membrane properties such as fluidity, permeability, and lipid packing order [6]. These alterations to the membrane's physical state create an environment less favorable for normal ion channel function, thereby contributing to the overall stabilization of the neuronal membrane and suppression of aberrant electrical activity.

Table 1: Key Physicochemical Properties Influencing Mepivacaine's Membrane Interactions

| Property | Value/Range | Biological Significance |

|---|---|---|

| pKa | ~7.6 | Balanced ionized/non-ionized ratio at physiological pH for optimal membrane penetration |

| Lipid solubility | Intermediate | Moderate membrane penetration with controlled distribution |

| Protein binding | ~75% [2] | Moderate duration of action with lower accumulation risk |

| Molecular weight | 282.81 g/mol | Favorable diffusion characteristics through tissues |

Experimental Data and Quantitative Analysis

Neurotoxicity Profile and Comparative Potency

In vitro studies using primary neuronal cultures have provided crucial quantitative data on mepivacaine's neurotoxic potential and relative potency compared to other local anesthetics. A seminal comparative study employing dorsal root ganglion neurons from chick embryos utilized the growth cone collapse assay to quantitatively assess neurotoxicity [7]. This investigation revealed that while all local anesthetics produced concentration-dependent growth cone collapse and neurite degeneration, they exhibited significantly different dose-response relationships, with mepivacaine demonstrating a favorable neurotoxicity profile.

The half-maximal inhibitory concentration (IC₅₀) values determined after 15 minutes of exposure were approximately:

- Lidocaine: 10⁻²·⁸ M (~1.6 mM)

- Bupivacaine: 10⁻²·⁶ M (~2.5 mM)

- Ropivacaine: 10⁻²·⁵ M (~3.2 mM)

- Mepivacaine: 10⁻¹·⁶ M (~25 mM) [7]

These quantitative findings position mepivacaine as significantly less neurotoxic than its structural analogs, with an IC₅₀ approximately an order of magnitude higher than other commonly used agents. Furthermore, the study evaluated reversibility of these morphological changes after washout, noting that at 20 hours post-exposure, bupivacaine and ropivacaine showed insignificant percentage growth cone collapse compared to controls, while values for lidocaine and mepivacaine remained elevated [7]. This suggests potential differences in recovery kinetics that warrant consideration in clinical settings where neuronal exposure may be prolonged.

Cardiac Safety Profile and Calcium Handling Effects

Beyond neuronal effects, research has investigated mepivacaine's impact on cardiac electrophysiology and contractility, revealing important implications for its systemic safety profile. A 2020 study examining mepivacaine's effects on intracellular calcium transients in isolated murine ventricular cardiomyocytes demonstrated that at IC₅₀ concentrations (50 μM), mepivacaine significantly reduced multiple parameters of calcium handling [8]:

- Calcium peak: 528.6 ± 73.61 nM (control) vs. 130.9 ± 15.63 nM (mepivacaine)

- Peak area: 401.7 ± 63.09 nM·s (control) vs. 72.14 ± 10.46 nM·s (mepivacaine)

- Upstroke slope: 7699 ± 1110 nM/s (control) vs. 1686 ± 226.6 nM/s (mepivacaine)

The proposed mechanism for these observations involves mepivacaine's blockade of cardiac sodium channels, subsequently enhancing reverse mode activity of the sodium-calcium exchanger (NCX), ultimately leading to reduced calcium-induced calcium release from the sarcoplasmic reticulum [8]. This molecular pathway represents a novel explanation for mepivacaine's negative inotropic effects observed in preclinical models and underscores the interconnectedness of sodium channel blockade across excitable tissues.

Table 2: Comparative Neurotoxicity of Local Anesthetics in Growing Neurons

| Local Anesthetic | IC₅₀ Value (15 min exposure) | Relative Potency | Reversibility Profile |

|---|---|---|---|

| Mepivacaine | 10⁻¹·⁶ M (~25 mM) | 1.0 (Reference) | Partial recovery at 20h |

| Lidocaine | 10⁻²·⁸ M (~1.6 mM) | ~15.8× more potent | Limited recovery at 20h |

| Bupivacaine | 10⁻²·⁶ M (~2.5 mM) | ~10.0× more potent | Significant recovery at 20h |

| Ropivacaine | 10⁻²·⁵ M (~3.2 mM) | ~7.9× more potent | Significant recovery at 20h |

Comparative Pharmacology and Clinical Implications

Vasoactive Properties and Clinical Advantages

A distinctive pharmacological feature of mepivacaine is its minimal vasodilatory activity, setting it apart from many other local anesthetics, particularly lidocaine. Recent investigrations have systematically compared these differential vascular effects using multiple models. A 2025 study examining vascular responses in rat aortic rings and human subcutaneous resistance arteries demonstrated that lidocaine exhibited significantly greater vasodilatory activity than mepivacaine across clinically relevant concentration ranges [9]. This research employed laser Doppler imaging in rabbit ears to assess tissue perfusion changes following subcutaneous injection of 0.3% w/w anesthetic solutions, confirming that unlike lidocaine, mepivacaine did not cause significant increases in local blood flow [9].

These differential vasoactive properties have direct clinical implications. Lidocaine's potent vasodilation often necessitates co-administration with vasoconstrictors like epinephrine to prolong duration and reduce systemic absorption [9]. In contrast, mepivacaine's neutral vascular effects allow for effective use without vasoconstrictors, particularly advantageous in regions with limited vascular supply or patients with contraindications to sympathomimetic agents [4] [9]. This property may also contribute to reduced periprocedural bruising in aesthetic applications, as evidenced by recent clinical studies comparing hyaluronic acid fillers containing mepivacaine versus lidocaine [9].

Structural-Functional Relationships Among Local Anesthetics

Mepivacaine's pharmacological profile can be better understood through comparative analysis with structurally related compounds. All amino-amide local anesthetics share fundamental structural components—a lipophilic aromatic ring connected to a hydrophilic amine group through an amide linkage—but differ in their specific tertiary amine modifications [3]. Mepivacaine features an N-alkyl-piperidine ring with a methyl group, while lidocaine possesses a diethylamino moiety, and bupivacaine/ropivacaine share similar piperidine structures with longer alkyl chains (butyl and propyl, respectively) [3].

These subtle structural variations significantly influence lipid solubility, protein binding, and ultimately, clinical profiles:

- Mepivacaine: Intermediate lipid solubility, medium duration (90-180 minutes with vasoconstrictor)

- Lidocaine: Intermediate lipid solubility, shorter duration (60-120 minutes with vasoconstrictor)

- Bupivacaine: High lipid solubility, long duration (4-12 hours with vasoconstrictor)

- Ropivacaine: Intermediate-high lipid solubility, long duration (4-8 hours) [4]

Mepivacaine's particular structural configuration confers a favorable therapeutic index, with human studies demonstrating a mean seizure threshold approximately 50% higher than bupivacaine when compared on a mg/kg basis [4]. This enhanced safety profile, combined with its reliable intermediate duration, makes mepivacaine particularly valuable for procedures requiring dense surgical anesthesia with minimized toxicity concerns.

Research Methods and Experimental Approaches

In Vitro Models for Assessing Neuronal Effects

The mechanistic understanding of mepivacaine's membrane stabilization has been advanced through sophisticated in vitro models that allow precise control of experimental conditions and direct observation of cellular responses. The growth cone collapse assay using dorsal root ganglion neurons from chick embryos has provided particularly valuable quantitative data on neurotoxicity [7]. This protocol involves:

- Neuron isolation: Dorsal root ganglia are harvested from 8-12 day chick embryos and dissociated enzymatically

- Cell culture: Neurons are plated on poly-D-lysine/laminin-coated surfaces in defined medium

- Experimental exposure: Cells are treated with mepivacaine at varying concentrations for defined periods

- Fixation and staining: Actin cytoskeleton is labeled with phalloidin conjugates for visualization

- Quantitative analysis: Growth cones are classified as collapsed (no lamellipodia, few filopodia) or intact using standardized morphological criteria

This assay enables precise quantification of dose-response relationships and temporal patterns of neuronal injury, with IC₅₀ values calculated from concentration-response curves using standard statistical methods [7]. For assessment of recovery, the medium is replaced with drug-free solution and cells are evaluated after defined periods (e.g., 20 hours) to determine reversibility of morphological changes.

Electrophysiological and Biophysical Assessment Methods

Complementary approaches have elucidated the functional consequences of mepivacaine-membrane interactions using electrophysiological techniques and biophysical measurements. Whole-cell patch clamp recordings allow direct investigation of sodium channel blockade through measurement of:

- Current-voltage (I-V) relationships to determine voltage-dependence of block

- Use-dependent inhibition during repetitive pulsing

- Recovery from inactivation kinetics

- Concentration-response relationships for blockade

Additionally, fluorescence measurements in isolated cardiomyocytes loaded with calcium-sensitive dyes (e.g., Fluo-4 AM) have revealed mepivacaine's effects on intracellular calcium handling [8]. This methodology involves:

- Cardiomyocyte isolation: Enzymatic digestion of ventricular tissue from animal models

- Dye loading: Incubation with membrane-permeant Fluo-4 AM ester

- Measurement: Recording of fluorescence changes during electrical stimulation

- Calibration: Conversion of fluorescence signals to absolute calcium concentrations

- Parameter analysis: Quantification of peak amplitude, kinetics, and decay profiles

For membrane affinity measurements, colorimetric polydiacetylene (PDA) assays provide a robust quantitative approach [6]. PDA vesicles undergo blue-to-red color transitions upon incorporation of membrane-interacting compounds, with the extent of color shift correlating with membrane partitioning. This method has demonstrated that membrane affinity, rather than steric effects, dominates the interaction between local anesthetics like mepivacaine and lipid bilayers [6].

The following diagram illustrates the primary molecular mechanism of mepivacaine's neuronal membrane stabilization:

Diagram 1: Molecular mechanism of mepivacaine's neuronal membrane stabilization via voltage-gated sodium channel (VGSC) blockade

Conclusion and Research Directions

Mepivacaine represents a valuable local anesthetic with a well-characterized mechanism of neuronal membrane stabilization primarily through voltage-gated sodium channel blockade. Its distinct pharmacological profile—including intermediate duration, minimal vasodilation, and favorable neurotoxicity spectrum—makes it particularly useful in both clinical practice and basic research. The quantitative data from cellular studies position mepivacaine favorably compared to structurally related agents, with significantly higher IC₅₀ values in neurotoxicity assays and unique effects on intracellular calcium handling in cardiac tissues.

Future research directions should focus on several promising areas. First, structural modification of mepivacaine to enhance its therapeutic index through reduced cardiac effects while maintaining analgesic efficacy represents an important drug development opportunity. Second, further investigation of the relationship between membrane affinity and clinical profile may yield improved predictors of local anesthetic safety and efficacy. Third, the clinical implications of mepivacaine's reduced vasodilatory properties warrant additional controlled studies across surgical and procedural contexts. Finally, advanced delivery systems that leverage mepivacaine's physicochemical properties for targeted and sustained release could significantly expand its clinical utility while minimizing systemic exposure.

References

- 1. : Package Insert / Prescribing Information Mepivacaine [drugs.com]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online Mepivacaine [go.drugbank.com]

- 3. Comparative Preclinical Study of Lidocaine and ... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/neuroscience/ mepivacaine [sciencedirect.com]

- 5. Topical, Local, and Regional Anesthesia and Anesthetics - NCBI [ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of the Membrane Affinity of Local ... [mdpi.com]

- 7. The neurotoxicity of local anesthetics on growing neurons ... [pubmed.ncbi.nlm.nih.gov]

- 8. reduces calcium transients in isolated murine ventricular... Mepivacaine [bmcanesthesiol.biomedcentral.com]

- 9. Vascular benefit of the use of mepivacaine as an ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for Mepivacaine in Infiltration Anesthesia

Introduction and Pharmacological Profile

Mepivacaine hydrochloride is an amide-type local anesthetic used for infiltration and nerve block anesthesia. As a tertiary amine, it functions by stabilizing the neuronal membrane and preventing the initiation and transmission of nerve impulses, thereby inducing local anesthesia. Mepivacaine is chemically designated as 1-methyl-2',6'-pipecoloxylidide monohydrochloride and possesses a molecular weight of 282.81 [1]. Unlike ester-type local anesthetics, mepivacaine features an amide structure that makes it resistant to hydrolysis by plasma esterases, requiring hepatic metabolism instead [1] [2].

Mepivacaine's pharmacological profile positions it between lidocaine and bupivacaine in terms of potency and duration. It has a pKa of 7.6, which contributes to its rapid onset of action (typically 30-120 seconds in the upper jaw and 1-4 minutes in the lower jaw). The drug demonstrates approximately 75% protein binding and provides an intermediate duration of anesthesia, typically lasting 20-40 minutes in upper jaw procedures and 40 minutes to 2.5 hours in lower jaw procedures, depending on the formulation and use of vasoconstrictors [1] [2].

Table 1: Pharmacological Properties of Mepivacaine

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Chemical Class | Amide local anesthetic | Resistance to plasma esterase hydrolysis |

| pKa | 7.6 | Faster onset due to higher proportion of non-ionized molecules at physiological pH |

| Protein Binding | ~75% | Intermediate duration of action |

| Onset of Action | 30-120 seconds (upper jaw); 1-4 minutes (lower jaw) | Rapid initiation of anesthesia |

| Duration | 20-40 min (upper jaw without vasoconstrictor); 1-2.5 hours (with vasoconstrictor) | Suitable for various procedure lengths |

| Metabolism | Hepatic (cytochrome P450) | Consider hepatic impairment in special populations |

| Excretion | Renal (5-10% unchanged) | Consider renal impairment |

| Vasodilatory Properties | Minimal | Reduced bleeding and bruising compared to lidocaine |

A key differentiator of mepivacaine is its minimal vasodilatory activity compared to other local anesthetics like lidocaine. This property is particularly advantageous in procedures where bleeding control is crucial, as it may reduce the incidence of post-procedural bruising and improve surgical field visibility [3]. Recent preclinical evidence demonstrates that mepivacaine causes significantly less vasodilation than lidocaine at clinically relevant concentrations (0.3% w/w), suggesting potential benefits for reducing vascular-related adverse events in aesthetic and surgical procedures [3].

Experimental Protocols and Methodologies

Ex Vivo Vascular Response Assessment

Purpose: To evaluate the vasodilatory effects of mepivacaine compared to other local anesthetics using isolated vessel preparations [3].

Materials:

- Male Wistar Han rats (8 weeks old) for aortic ring model

- Human subcutaneous resistance arteries (200-400 μm diameter) from abdominal/thigh skin surgery

- Physiological solution (containing in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, 2.5 CaCl₂, and 11.1 D-glucose)

- Organ bath system with force transducers (EMKA Technologies)

- Oxygen mixture (95% O₂ - 5% CO₂)

- Test solutions: lidocaine and mepivacaine at concentrations (0.1, 0.5, 1, 2.5, 5, 7.5, and 10 mM)

Procedure:

- Tissue Preparation: Excise rat thoracic aorta or human subcutaneous resistance arteries and place in oxygenated physiological solution.

- Ring Preparation: Clean connective tissue and cut into 2-4 mm cylindrical segments.

- Optional Endothelium Removal: For specific studies, gently rub inner surface and validate denudation by absence of acetylcholine-induced relaxation.

- Mounting: Suspend rings in organ baths filled with 10 mL physiological solution at 37.0 ± 0.2°C, continuously oxygenated.

- Tension Normalization: Apply optimal resting tension (rat aorta: 2g; human resistance arteries: 1g) and equilibrate for 60-90 minutes.

- Pre-contraction: Induce contraction with phenylephrine (1 μM) or potassium chloride (60 mM).

- Concentration-Response Curves: Cumulatively add local anesthetics after pre-contraction stabilization.

- Data Acquisition: Record isometric tension changes and calculate relaxation as percentage of pre-contraction.

This methodology directly compares the vasodilatory potential of mepivacaine against other local anesthetics, providing quantitative data on vascular effects that correlate with clinical outcomes like bruising and bleeding [3].

In Vivo Perfusion Assessment

Purpose: To evaluate the effects of mepivacaine on tissue perfusion using laser Doppler imaging in rabbit ear model [3].

Materials:

- Female New Zealand White rabbits (6-8 weeks old)

- Ketamine/xylazine for initial anesthesia, isoflurane for maintenance

- Laser Doppler imager

- Test articles: 0.3% w/w mepivacaine and 0.3% w/w lidocaine in saline

- Heating pad and temperature monitoring equipment

Procedure:

- Animal Preparation: Anesthetize rabbits using ketamine/xylazine, then intubate and maintain on isoflurane.

- Stabilization: Place on heating pad, monitor body temperature throughout experiment.

- Baseline Imaging: Acquire baseline laser Doppler images of both ears.

- Injection: Administer 0.1 mL subcutaneous injections of test articles in predetermined ear locations.

- Post-injection Imaging: Capture laser Doppler images at 5, 15, 30, and 60 minutes post-injection.

- Data Analysis: Quantify perfusion units in regions of interest and calculate percentage change from baseline.

This protocol enables direct visualization and quantification of local anesthetic effects on tissue perfusion, with mepivacaine demonstrating significantly less increase in blood flow compared to lidocaine at equivalent concentrations [3].

Clinical Application Protocols

Dental Infiltration Anesthesia Protocol

Indications: Routine restorative procedures, extractions, and periodontal treatments requiring localized anesthesia [1] [4].

Formulations:

- Mepivacaine HCl 3% (30 mg/mL) without vasoconstrictor

- Mepivacaine HCl 2% (20 mg/mL) with levonordefrin 1:20,000

Dosing Guidelines:

- Healthy Adults: Maximum recommended dose 3 mg/lb (6.6 mg/kg), not to exceed 400 mg

- Pediatric Patients: Reduce dose commensurate with weight and physical status

- Elderly/Debilitated Patients: Use reduced doses due to potential slower metabolism

Administration Technique:

- Aspiration: Always aspirate before injection to avoid intravascular administration.

- Injection Rate: Administer slowly (approximately 1 mL per minute).

- Volume: Typically 0.6-1.8 mL per injection site depending on procedure.

- Needle Selection: 27-gauge short (21 mm) or long (30 mm) needle based on injection site.

Onset and Duration Monitoring:

- Assess onset via pin-prick testing every 30 seconds

- Confirm pulpal anesthesia with cold testing (Endo-Frost)

- Document duration through patient self-reporting of sensation return

Recent clinical trials demonstrate that 2% mepivacaine with 1:100,000 epinephrine provides comparable onset time (5.52±1.57 minutes), duration (234.32±39.02 minutes), and success rates (91.2%) to lidocaine for inferior alveolar nerve blocks, making it a viable alternative with potentially favorable vascular effects [4].

Comparative Clinical Efficacy Data

Table 2: Clinical Comparison of Local Anesthetics for Infiltration Anesthesia

| Parameter | 2% Mepivacaine with Epinephrine | 2% Lidocaine with Epinephrine | 4% Articaine with Epinephrine |

|---|---|---|---|

| Onset Time (minutes) | 5.52 ± 1.57 [4] | 5.17 ± 1.96 [4] | 2.78 ± 1.0 [5] |

| Duration (minutes) | 234.32 ± 39.02 [4] | 214.25 ± 47.52 [4] | 42.22 ± 1.0 [5] |

| Success Rate (%) | 91.2% [4] | 78.6% [4] | 100% [5] |

| Anesthetic Spread | 32.5 mm [6] | 33 mm [6] | 42 mm [6] |

| Vasodilatory Effect | Minimal [3] | Significant [3] | Moderate |

| Typical Volume | 1.0-1.8 mL | 1.0-1.8 mL | 1.0-1.8 mL |

Safety Considerations and Adverse Event Management

Contraindications and Precautions

Mepivacaine is contraindicated in patients with known hypersensitivity to amide-type local anesthetics. Additional precautions include [1]:

- Cardiovascular Conditions: Use with extreme caution in patients with hypertension, arteriosclerotic heart disease, cerebral vascular insufficiency, heart block, or other cardiac conditions

- Sulfite Sensitivity: The 2% formulation with levonordefrin contains potassium metabisulfite, which may cause allergic reactions in susceptible individuals (asthmatics at higher risk)

- Hepatic Impairment: Consider reduced dosing due to primary hepatic metabolism

- Renal Impairment: Exercise caution as renal excretion accounts for 5-10% of unchanged drug

- Methemoglobinemia Risk: Mepivacaine can cause methemoglobinemia, particularly in susceptible populations (G6PD deficiency, infants under 6 months)

Drug Interactions

Significant drug interactions with mepivacaine include [1]:

- Vasopressors: Solutions containing levonordefrin may produce severe, prolonged hypertension when administered to patients taking tricyclic antidepressants or MAO inhibitors

- Ergot-type Oxytocics: Concurrent use may cause severe, persistent hypertension or cerebrovascular accidents

- Sedatives: Local anesthetics and sedatives have additive CNS depressant effects - use reduced doses

Adverse Event Monitoring and Management

Monitoring Requirements:

- Continuous monitoring of sensorium and vital signs during and after administration

- Early signs of CNS toxicity include excitation, disorientation, or drowsiness

- Monitor for methemoglobinemia signs (cyanosis of nail beds/lips, fatigue, weakness)

Management of Complications:

- Systemic Toxicity: Immediately stop administration, maintain airway, administer oxygen, and implement advanced cardiac life support if needed

- Methemoglobinemia: Administer oxygen; if unresponsive, administer methylene blue intravenously (1-2 mg/kg body weight over 5 minutes)

- Allergic Reactions: Discontinue use and implement appropriate emergency measures

- Intravascular Injection: Supportive care with monitoring of cardiovascular and respiratory status

Conclusion

Mepivacaine represents an effective intermediate-potency, intermediate-duration local anesthetic with distinct advantages in clinical scenarios where minimal vasodilation is desirable. The comprehensive experimental protocols outlined provide robust methodologies for evaluating its pharmacological profile and clinical performance. Recent evidence demonstrating mepivacaine's reduced vasodilatory effects compared to lidocaine positions it as a valuable option for procedures where bleeding control and reduced bruising are prioritized, such as aesthetic surgery and certain dental procedures [3].

The comparable clinical efficacy between mepivacaine and lidocaine, coupled with its favorable vascular profile, suggests that mepivacaine can be strategically deployed in clinical practice to potentially reduce procedure-related adverse events while maintaining effective anesthesia. Continued research exploring optimized formulations and specific clinical applications will further elucidate mepivacaine's role in the local anesthetic armamentarium.

References

- 1. : Package Insert / Prescribing Information Mepivacaine [drugs.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Vascular benefit of the use of mepivacaine as an anaesthetic in... [pubs.rsc.org]

- 4. Comparative evaluation of 2% mepivacaine and 2% lidocaine for... [bmcoralhealth.biomedcentral.com]

- 5. Articaine and mepivacaine buccal infiltration in securing ma... : Saudi... [journals.lww.com]

- 6. Clinical efficacy of lidocaine, mepivacaine , and articaine for local... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Mepivacaine in Nerve Block Techniques

Introduction and Clinical Pharmacology Profile

Mepivacaine is an amide-type local anesthetic first developed in 1957 that has established itself as a valuable intermediate-duration agent for various regional anesthesia techniques [1]. Chemically identified as N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide, mepivacaine belongs to the pipecolylxylidide group alongside other clinically important agents like bupivacaine and ropivacaine [2] [1]. With a molecular formula of C₁₅H₂₂N₂O and average molecular weight of 246.348 g/mol, mepivacaine exhibits pharmacological properties that make it particularly suitable for infiltration, peripheral nerve blocks, and central neural techniques including epidural and caudal blocks [2].

The clinical pharmacology profile of mepivacaine is characterized by several key physicochemical parameters that directly influence its clinical performance. The drug has a pKa of approximately 7.6, which contributes to its relatively rapid onset of action as this value is close to physiological pH, allowing a greater proportion of the molecule to exist in the uncharged base form that can readily diffuse through nerve membranes [1] [3]. Mepivacaine demonstrates intermediate lipid solubility, enhancing its potency and duration of action compared to shorter-acting agents like lidocaine, while maintaining a favorable toxicity profile compared to more lipid-soluble long-acting agents [3]. Protein binding for mepivacaine is approximately 75%, primarily to plasma proteins, which influences its availability for metabolism and elimination [2].

Table 1: Clinical Pharmacology Characteristics of Mepivacaine

| Parameter | Characteristics | Clinical Relevance |

|---|---|---|

| Chemical Classification | Amide local anesthetic | Determines metabolism pathway (hepatic) |

| pKa | 7.6 [1] | Faster onset due to proximity to physiological pH |

| Onset of Action | Rapid (5-10 minutes) [1] | Suitable for procedures requiring quick onset |

| Duration of Action | Intermediate (90-180 minutes) [4] | Intermediate duration; vasoconstrictors can prolong |

| Protein Binding | ~75% [2] | Medium protein binding influences duration |

| Lipid Solubidity | Intermediate | Balance between potency and toxicity |

| Vasodilatory Activity | Mild [1] | Less than lidocaine; may not require vasoconstrictors |

The mechanism of action of mepivacaine, consistent with other local anesthetics, involves reversible inhibition of sodium ion influx through voltage-gated sodium channels in nerve membranes [2] [3]. This action prevents depolarization and subsequent propagation of action potentials along nerve fibers, effectively blocking nerve conduction [3]. The blockade follows a specific progression based on nerve fiber characteristics: smaller, myelinated fibers are generally blocked before larger, unmyelinated fibers, clinically manifesting as loss of pain and temperature sensation before loss of touch and motor function [2]. Mepivacaine exhibits frequency-dependent blockade, meaning it preferentially binds to and inhibits sodium channels in activated nerves, making it particularly effective in areas of high neuronal activity [3].

Clinical Applications and Formulations

Mepivacaine demonstrates versatile clinical applications across multiple medical specialties, primarily in the context of regional anesthesia techniques. Its pharmacological profile makes it particularly valuable for procedures requiring rapid onset and intermediate duration of anesthesia. In clinical practice, mepivacaine is available in various concentrations and formulations, with 1% to 2% solutions being most commonly employed for nerve block procedures [1]. The drug is marketed under several proprietary names including Carbocaine, Polocaine, Scandonest, and Isocaine, with some formulations including vasoconstrictors such as epinephrine or levonordefrin to prolong duration of action and reduce systemic absorption [2].

Peripheral Nerve Block Applications

In peripheral nerve blockade, mepivacaine has demonstrated particular utility for both upper and lower extremity procedures. Clinical studies have shown that 1.5% mepivacaine provides effective anesthesia for brachial plexus blocks with onset times comparable to lidocaine but with longer duration of action [1]. For lower extremity nerve blocks, research indicates that 2% mepivacaine offers similar onset characteristics to ropivacaine but with shorter duration, making it suitable for procedures of intermediate length [5]. A comparative study of sciatic and femoral nerve blockade demonstrated that 2% mepivacaine had significantly shorter onset time (similar to ropivacaine) compared to bupivacaine, while providing substantially longer analgesia than lidocaine [5]. This balance of rapid onset and intermediate duration makes mepivacaine particularly valuable in ambulatory surgery settings where predictable regression of sensory and motor blockade is desirable for timely discharge.

Equine and Veterinary Applications

Mepivacaine has gained significant adoption in veterinary medicine, particularly in equine practice, where it is frequently employed for diagnostic and therapeutic nerve blocks during lameness investigations [1]. The 2% concentration is commonly used for intra-articular anesthesia and various peripheral nerve blocks in horses [1]. Compared to lidocaine, mepivacaine produces less tissue swelling and edema at injection sites, an important consideration when performing multiple diagnostic nerve blocks in the distal limbs [1]. The drug produces profound nerve blockade with relatively rapid onset (typically <10 minutes) and moderate duration (approximately 180 minutes) in equine patients, facilitating thorough examination and accurate localization of lameness [1].

Dental Anesthesia Applications

In dental practice, mepivacaine is extensively used for mandibular and maxillary anesthesia, particularly in cases where the inclusion of vasoconstrictors may be contraindicated. Recent comparative clinical trials have evaluated the efficacy of 2% mepivacaine with 1:100,000 epinephrine versus 2% lidocaine with the same epinephrine concentration for inferior alveolar nerve blocks (IANB) [6] [7]. These studies demonstrated that mepivacaine provided comparable onset times (5.52 ± 1.57 minutes for mepivacaine versus 5.17 ± 1.96 minutes for lidocaine) and similar success rates (91.2% for mepivacaine versus 78.6% for lidocaine) with no statistically significant differences in duration of anesthesia [6] [7]. This evidence supports the use of mepivacaine as a viable alternative to lidocaine for routine dental anesthesia, particularly in regions where its higher cost is justified by clinical requirements.

Table 2: Mepivacaine Formulations and Clinical Applications

| Formulation | Vasoconstrictor | Common Applications | Onset Time | Duration |

|---|---|---|---|---|

| Mepivacaine 1% | None | Infiltration, peripheral nerve blocks | 5-10 minutes | 90-120 minutes |

| Mepivacaine 2% | None [1] | Peripheral nerve blocks, equine diagnostics | 5-10 minutes | 90-180 minutes |

| Mepivacaine 2% | Epinephrine 1:100,000 [6] | Dental anesthesia, prolonged procedures | 3-7 minutes | 120-180 minutes |

| Mepivacaine 3% | None [2] | Dental anesthesia (mandibular block) | 2-5 minutes | 45-90 minutes |

| Mepivacaine 1.5% | Epinephrine 1:200,000 | Surgical anesthesia, epidural supplementation | 5-10 minutes | 120-150 minutes |

Experimental Protocols and Methodologies

Peripheral Nerve Block Procedure Protocol

The following protocol outlines the standardized methodology for administering mepivacaine for peripheral nerve blocks, based on current clinical evidence and practice guidelines:

- Preprocedural Assessment: Conduct thorough patient evaluation including medical history, allergies, contraindications to regional anesthesia, and baseline neurological assessment. Verify absence of infection at proposed injection site and coagulopathy.

- Preparation and Equipment Setup: Gather appropriate supplies including mepivacaine at desired concentration (typically 1-2% for peripheral nerve blocks), antiseptic solution, sterile gloves, appropriate needles (22-25 gauge for most peripheral blocks), and emergency equipment including lipid emulsion [4].

- Patient Positioning and Landmark Identification: Position patient to optimize access to target nerve(s). Palpate anatomical landmarks to determine injection site. For ultrasound-guided techniques, select appropriate transducer frequency based on target depth [4].

- Aseptic Technique: Prepare skin with chlorhexidine or povidone-iodine solution using sterile technique. Maintain sterility throughout procedure.

- Nerve Localization: Utilize appropriate guidance modality (ultrasound, nerve stimulator, or landmark-based). Under ultrasound guidance, advance needle with real-time visualization to position tip in proximity to target nerve while avoiding intravascular placement [4].

- Aspiration and Injection: Aspirate to confirm extravascular placement. Slowly inject mepivacaine with frequent aspiration between aliquots. Typical volumes range from 5-30 mL depending on nerve target and approach [4].

- Post-injection Monitoring: Monitor for signs of local anesthetic systemic toxicity (LAST) during and for at least 30 minutes following injection. Assess block onset and efficacy using standardized sensory and motor evaluation.

Clinical Trial Methodology for Efficacy Assessment

Recent clinical trials have established standardized protocols for evaluating mepivacaine efficacy in nerve blockade. The following methodology is adapted from a double-blind randomized clinical trial comparing mepivacaine and lidocaine for inferior alveolar nerve block [6] [7]:

Study Design: Randomized, double-blind, parallel-group design with balanced allocation (1:1 ratio) to treatment groups.

Participant Selection: Include healthy adult patients (typically ASA I-II) aged 18-65 years scheduled for procedures requiring nerve blockade. Exclude patients with contraindications to local anesthetics, infection at injection site, neurological disorders, or allergy to amide local anesthetics.

Randomization and Blinding: Use computer-generated randomization schedule with block randomization to ensure group balance. Implement double-blinding through use of identical syringes prepared by personnel not involved in assessment.

Intervention Protocol: Standardize injection technique across all participants. For IANB, use conventional technique with 27-gauge, 30-mm needle inserted to depth of 20-25 mm using anatomical landmarks (coronoid notch, pterygomandibular raphe). Inject 1.5-1.8 mL of anesthetic solution slowly over one minute with aspiration before injection [6].

Outcome Assessment:

- Onset Time: Assess every 30 seconds using pin-prick testing with 3-0 nylon monofilament and cold testing with Endo-Frost cold spray. Record time from injection completion to complete numbness [6] [7].

- Duration of Anesthesia: Determine through patient self-report using standardized questionnaire. Record time from injection completion to return of normal sensation [6].

- Success Rate: Define successful anesthesia as effective anesthesia within 10 minutes post-injection [6].

- Adverse Events: Monitor and record immediately after injection and at 4h and 24h post-injection. Document specific events including allergy, facial nerve paralysis, swelling, bruising, trismus, headache, nausea, and dizziness [6].

Statistical Analysis: Perform sample size calculation a priori. Analyze continuous variables (onset time, duration) using independent t-tests or ANOVA. Analyze categorical variables (success rate, adverse events) using chi-square or Fisher's exact tests. Set statistical significance at p < 0.05. Use appropriate software (e.g., SPSS version 29.0) for analysis [6].

Diagram 1: Experimental workflow for mepivacaine nerve block clinical trials

Safety Profile, Toxicity Management, and Regulatory Considerations

Mepivacaine demonstrates a generally favorable safety profile when used appropriately for nerve block procedures. However, like all local anesthetics, it carries the risk of systemic toxicity if excessive doses are administered or if accidental intravascular injection occurs. The toxicity profile of mepivacaine is characterized by a lower seizure threshold compared to some other agents, with studies in rhesus monkeys demonstrating mean seizure dosages of 18.8 mg/kg with corresponding mean arterial plasma concentrations of 24.4 µg/mL [2]. The intravenous and subcutaneous LD₅₀ in mice ranges from 23-35 mg/kg and 280 mg/kg respectively, indicating a reasonable therapeutic index when proper dosing guidelines are followed [2].

The metabolism and elimination of mepivacaine contribute to its safety considerations. The drug undergoes rapid hepatic metabolism via cytochrome P450 enzymes, with only 5-10% excreted unchanged in urine [2]. The half-life in adults ranges from 1.9-3.2 hours, while neonates exhibit significantly prolonged half-lives of 8.7-9 hours due to immature metabolic pathways [2]. This prolonged metabolism in neonates contraindicates the use of mepivacaine for obstetric anesthesia, as it can lead to fetal accumulation and potential neonatal toxicity [1].

Table 3: Safety and Toxicity Profile of Mepivacaine

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Recommended Maximum Dose | 400 mg (without vasoconstrictor) [2] | Do not exceed to minimize toxicity risk |

| Plasma Protein Binding | ~75% [2] | Lower protein binding than bupivacaine |

| Metabolism | Hepatic (CYP450) [2] | Consider in hepatic impairment |

| Excretion | Renal (5-10% unchanged) [2] | Consider in severe renal impairment |

| Half-Life (Adults) | 1.9-3.2 hours [2] | Intermediate elimination half-life |

| Half-Life (Neonates) | 8.7-9.0 hours [2] | Contraindicated in obstetric anesthesia |

| Seizure Threshold (Monkeys) | 18.8 mg/kg [2] | Higher than bupivacaine, lower than lidocaine |

Management of mepivacaine toxicity requires immediate recognition and systematic response. Early signs of systemic toxicity may include metallic taste, perioral numbness, tinnitus, and dizziness, progressing to muscle twitching, seizures, and potential cardiovascular collapse in severe cases [2]. The American Society of Regional Anesthesia and Pain Medicine (ASRA) guidelines for managing local anesthetic systemic toxicity (LAST) should be followed:

- Immediate Airway Management: Secure airway and administer 100% oxygen.

- Seizure Control: Administer benzodiazepines as first-line therapy for seizures; avoid propofol in hemodynamically unstable patients.

- Circulatory Support: Initiate CPR if indicated; manage arrhythmias with standard advanced cardiac life support (ACLS) protocols with adjustments (reduced epinephrine dose to ≤1 µg/kg).

- Lipid Emulsion Therapy: Administer 20% lipid emulsion therapy as bolus (1.5 mL/kg over 2-3 minutes) followed by continuous infusion (0.25 mL/kg/min) for persistent cardiovascular compromise.

- Monitoring: Continue monitoring for at least 4-6 hours after apparent recovery as recurrence may occur.

Diagram 2: Mepivacaine mechanism of action and toxicity pathway

Summary and Clinical Considerations

Mepivacaine represents a versatile option in the local anesthetic armamentarium, offering a balance of relatively rapid onset, intermediate duration, and favorable safety profile that makes it suitable for various nerve block applications. Clinical decision-making regarding mepivacaine utilization should consider several key factors:

- Procedure Duration: Mepivacaine is ideal for procedures anticipated to last 90-180 minutes, bridging the gap between short-acting agents like chloroprocaine and long-acting agents like bupivacaine [1] [4].

- Onset Requirements: With onset times typically ranging from 5-10 minutes, mepivacaine provides quicker surgical readiness compared to long-acting agents while maintaining longer action than lidocaine in equivalent concentrations [5].

- Vasoconstrictor Considerations: Mepivacaine has mild vasodilatory properties compared to lidocaine, potentially reducing the necessity for epinephrine-containing formulations in some clinical scenarios [1].

- Toxicity Profile: The intermediate lipid solubility of mepivacaine contributes to a more favorable cardiac toxicity profile compared to bupivacaine, while still requiring vigilance for systemic toxicity [2] [1].

- Cost-Effectiveness: Recent evidence suggests that while mepivacaine may offer modest advantages in certain clinical scenarios, lidocaine remains a cost-effective alternative with comparable efficacy for many routine nerve block applications [6] [7].

Future research directions should focus on optimizing concentration and volume ratios for specific nerve blocks, elucidating the potential benefits of adjuvant combinations, and further refining ultrasound-guided techniques to enhance the precision and efficacy of mepivacaine in regional anesthesia practice.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online Mepivacaine [go.drugbank.com]

- 3. Local Anesthetics: Clinical Pharmacology and Rational Selection... [doctorlib.org]

- 4. - Wikipedia Nerve block [en.wikipedia.org]

- 5. A double-blind comparison of ropivacaine, bupivacaine, and... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of 2% mepivacaine and 2% lidocaine for... [bmcoralhealth.biomedcentral.com]

- 7. evaluation of 2% Comparative and 2% lidocaine for... mepivacaine [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Mepivacaine in Epidural Anesthesia

Executive Summary

Mepivacaine hydrochloride is an amide-type local anesthetic with distinctive pharmacological properties that make it particularly valuable for epidural anesthesia in both research and clinical settings. Characterized by a reasonably rapid onset and medium duration of action, mepivacaine occupies an important niche between short-acting agents like lidocaine and long-acting alternatives such as bupivacaine. [1] The drug exerts its effects through reversible blockade of voltage-gated sodium channels, preventing depolarization and subsequent propagation of action potentials in neuronal tissues. [2] Mepivacaine demonstrates approximately 75% protein binding and undergoes hepatic metabolism primarily via N-demethylation, hydroxylation, and glucuronidation, with only 5-10% excreted unchanged in urine. [2] [1] These application notes provide comprehensive protocols and evidence-based guidelines for researchers and clinicians utilizing mepivacaine in epidural anesthesia, with specific emphasis on experimental methodologies, dosing optimization, and safety monitoring parameters.

Pharmacology and Mechanism of Action

Molecular Mechanisms

Mepivacaine functions as a sodium channel inhibitor, binding selectively to the intracellular surface of voltage-gated sodium channels in neuronal membranes. [1] This binding results in allosteric inhibition of channel function, effectively preventing the influx of sodium ions necessary for action potential generation and propagation. The blockade is concentration-dependent and reversible, with nerve function restoration occurring as the drug diffuses away from the axon. [2] The progression of anesthesia follows a well-established pattern relative to nerve fiber characteristics: small-diameter fibers (mediating pain and temperature sensation) are blocked before larger myelinated fibers (responsible for touch, proprioception, and motor function). This differential sensitivity forms the foundation for targeted epidural anesthesia with preserved motor function at appropriate concentrations. [1]

Pharmacokinetic Profile

Table 1: Key Pharmacokinetic Parameters of Mepivacaine

| Parameter | Value | Notes |

|---|---|---|

| Onset of Action | 3-20 minutes (route and dose dependent) | Epidural block: 7-15 minutes (2% solution) [2] [3] |

| Duration of Action | 2-2.5 hours | Epidural block: 115-150 minutes (2% solution) [2] [3] |

| Distribution | ~75% protein binding | Extensive tissue distribution [2] |

| Metabolism | Hepatic (N-demethylation, hydroxylation, glucuronidation) | Cytochrome P450 dependent [2] |

| Half-Life | Adults: 1.9-3.2 hours; Neonates: 8.7-9 hours | Prolonged in neonates due to immature hepatic function [2] |

| Elimination | Urine (90-95% as metabolites) | 5-10% unchanged in urine [2] |

The clinical efficacy of mepivacaine in epidural anesthesia stems from its balanced lipid solubility and protein binding characteristics, which promote adequate diffusion through tissues while maintaining a duration of action suitable for many surgical procedures. The drug's medium duration of action makes it particularly advantageous for procedures expected to last 1.5-2.5 hours, potentially reducing the need for supplemental dosing or continuous catheter infusion in some cases. [2] [3]

Formulation Considerations

Mepivacaine is available in multiple concentrations tailored to specific clinical and research applications:

- Preservative-free formulations (1%, 1.5%, 2%) are essential for epidural administration to avoid neurotoxicity associated with preservatives. [2]

- Dental formulations (3%) contain vasoconstrictors in some cases and are NOT appropriate for epidural use. [2]

- Solution stability is maintained at 20°C-25°C (68°F-77°F), with brief exposure to temperatures up to 40°C (104°F) not adversely affecting the product. [2]

Table 2: Commercial Formulations of Mepivacaine for Epidural Anesthesia

| Brand Name | Concentration | Volume | Preservative | Epidural Use |

|---|---|---|---|---|

| Carbocaine Preservative-Free | 1%, 1.5%, 2% | 30 mL, 20 mL | None | Yes [2] |

| Polocaine-MPF | 1%, 1.5%, 2% | 30 mL, 20 mL | Methylparaben free | Yes [2] |

| Carbocaine | 1%, 2% | 50 mL | Contains methylparaben | No [2] |

| Polocaine Dental | 3% | 1.7 mL | Varies | No (dental only) [2] |

Dosing Protocols and Administration Guidelines

Adult Dosing Specifications

Epidural anesthesia with mepivacaine requires careful dose titration based on the specific surgical requirements, patient characteristics, and desired level of sensory versus motor blockade. The maximum recommended single dose for adult epidural anesthesia is 400 mg without epinephrine and 500 mg when epinephrine is added as a vasoconstrictor. [2] The maximum cumulative dose over 24 hours should not exceed 1000 mg. [2]

Table 3: Adult Epidural Anesthesia Dosing Protocol for Mepivacaine

| Procedure Type | Concentration | Volume | Total Dose | Onset | Duration |

|---|---|---|---|---|---|

| Caudal & Epidural Block | 1% solution | 15-30 mL | 150-300 mg | 7-15 min | 115-150 min [2] [3] |

| Caudal & Epidural Block | 1.5% solution | 10-25 mL | 150-375 mg | 5-10 min | 120-180 min [2] |

| Caudal & Epidural Block | 2% solution | 10-20 mL | 200-400 mg | 5-10 min | 120-180 min [2] [3] |

| Major Peripheral Nerve Block | 1% or 1.5% solution | 30-50 mL | 300-500 mg | 10-20 min | 2-2.5 hours [2] |

| Therapeutic Block | 1% solution | 1-5 mL | 10-50 mg | 3-5 min | 60-90 min [2] |

Special Population Considerations

Geriatric Patients: Dose reduction is recommended consistent with age-related declines in hepatic and renal function. The initial test dose should be administered and fully evaluated before proceeding with the full calculated dose. [2] [4]

Pediatric Patients: Maximum single dose of 5-6 mg/kg, with concentrations <2% recommended for patients <3 years or <14 kg to ensure adequate drug volume distribution and reduce potential for systemic toxicity. [2]

Obstetric Patients: During labor analgesia, mepivacaine may prolong the second stage of labor. Neonates may experience transient side effects including sleepiness and slow responses. [4]

Administration Workflow

The following diagram illustrates the standardized protocol for epidural administration of mepivacaine:

Diagram 1: Epidural Administration Protocol for Mepivacaine

The loss-of-resistance technique is critical for identifying the epidural space, wherein a sudden decrease in resistance is felt during gentle injection of air or saline when the needle tip passes through the ligamentum flavum into the epidural space. [5] Administration should be performed using incremental dosing (3-5 mL aliquots) with frequent aspiration and monitoring of vital signs between doses to detect potential intravascular or intrathecal injection. [2]

Safety Profile and Risk Mitigation

Adverse Effects and Toxicity Management

The adverse effects of mepivacaine are primarily dose-dependent and relate to systemic absorption leading to effects on the central nervous system (CNS) and cardiovascular system (CVS). [2] [4] CNS effects typically manifest before CVS toxicity, providing a potential warning window for intervention.

Table 4: Adverse Effect Profile and Management Strategies

| System | Common Adverse Effects | Serious Adverse Effects | Management Protocols |

|---|---|---|---|

| Central Nervous System | Anxiety, dizziness, tinnitus, blurred vision, tremors [2] [4] | Seizures, loss of consciousness, respiratory depression [2] [4] | Airway management, benzodiazepines for seizures, ventilatory support [3] |

| Cardiovascular System | Bradycardia, hypotension, tachycardia [2] | Heart block, ventricular arrhythmias, cardiac arrest [2] [3] | IV fluids, vasopressors, ACLS protocols [3] |

| Allergic Reactions | Skin rash, urticaria, pruritus [4] | Anaphylaxis, bronchospasm, angioedema [4] | Epinephrine, antihistamines, corticosteroids [4] |

| Hematological | - | Methemoglobinemia [4] | Methylene blue (1-2 mg/kg IV) [4] |

| Neurological | Temporary numbness, weakness [6] | Persistent paresthesia, nerve injury [7] | Neurological consultation, imaging if hematoma suspected [7] |

Contraindications and Precautions

Absolute contraindications for mepivacaine epidural anesthesia include:

- Hypersensitivity to mepivacaine or other amide-type local anesthetics [2] [4]

- Local infection at the puncture site [5]

- Increased intracranial pressure [5]

- Traumatic spinal cord injury [5]

Relative contraindications requiring careful risk-benefit assessment include:

- Uncorrected coagulopathy or therapeutic anticoagulation [5]

- Thrombocytopenia [5]

- Severe hemodynamic instability [5]

- Anatomic spinal abnormalities [5]

- Complete heart block [3]

- Porphyria [3]

Drug Interactions

Mepivacaine exhibits several clinically significant drug interactions that warrant consideration:

- Beta-blockers (e.g., propranolol) may increase serum concentrations of mepivacaine, potentially enhancing toxicity risk. [2] [4]

- Other local anesthetics (e.g., bupivacaine, liposomal bupivacaine) may have enhanced toxicity when administered concomitantly. [2]

- MAO inhibitors or TCAs when administered with mepivacaine solutions containing vasopressors may lead to severe, potentially fatal hypertension. [3]